![molecular formula C17H26O5 B12520268 2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid](/img/structure/B12520268.png)
2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid is a complex organic compound characterized by its unique structural features. This compound contains a methoxypropoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety. The presence of multiple functional groups makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid typically involves multi-step organic reactions. One common approach is the alkylation of a phenol derivative with a suitable alkyl halide, followed by esterification and subsequent hydrolysis to yield the final acid. The reaction conditions often require the use of strong bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon or other transition metals may be employed to facilitate specific steps in the synthesis. The use of automated systems helps in maintaining consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl ring can be hydrogenated to form a cyclohexyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups like halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, cyclohexyl compounds, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidases. Its structural features make it a suitable candidate for investigating the specificity and kinetics of these enzymes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In the industrial sector, (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid can be used in the production of specialty chemicals, including fragrances and flavoring agents. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propoxy groups can participate in hydrogen bonding and hydrophobic interactions, facilitating the binding to active sites. The phenyl ring provides a rigid scaffold that enhances the specificity of these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-[[4-methoxyphenyl]methyl]-3-methylbutanoic acid
- (2R)-2-[[4-hydroxy-3-(3-hydroxypropoxy)phenyl]methyl]-3-methylbutanoic acid
- (2R)-2-[[4-ethoxy-3-(3-ethoxypropoxy)phenyl]methyl]-3-methylbutanoic acid
Uniqueness
Compared to similar compounds, (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid stands out due to its dual methoxypropoxy groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a valuable compound for synthetic chemists and researchers exploring new chemical entities.
Propriétés
IUPAC Name |
2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O5/c1-12(2)14(17(18)19)10-13-6-7-15(21-4)16(11-13)22-9-5-8-20-3/h6-7,11-12,14H,5,8-10H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXUFLXBJGFODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

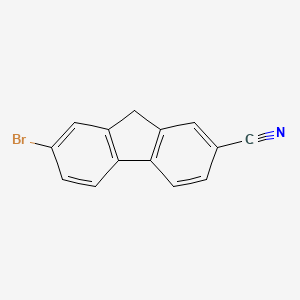
![tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B12520192.png)
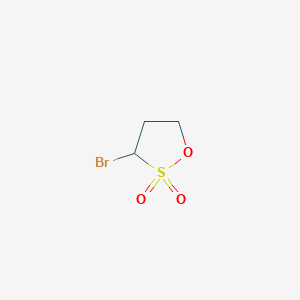
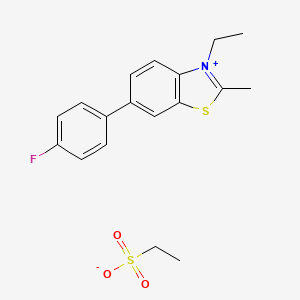

![(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12520211.png)
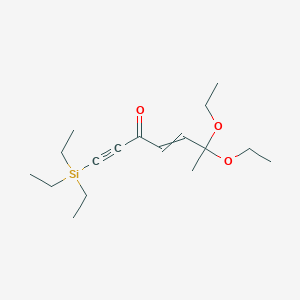
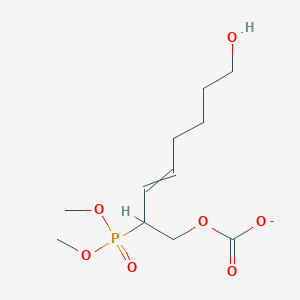
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine](/img/structure/B12520220.png)

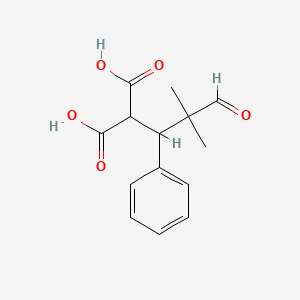
![Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide](/img/structure/B12520228.png)
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B12520239.png)
